molecular formula C16H20N2O4S2 B2856882 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941977-63-5

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2856882
CAS RN: 941977-63-5
M. Wt: 368.47
InChI Key: RWIFRWFGDYBWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomeric Behavior and Molecular Conformation

Sulfonamide derivatives, including compounds with structures similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been extensively studied for their tautomeric behavior and molecular conformation. These properties are closely related to their pharmaceutical and biological activities. Techniques like infrared and nuclear magnetic resonance spectroscopy have been employed to identify different tautomeric forms of these molecules, providing insights into their potential applications in bioorganic and medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthesis and Heterocyclic Compounds Development

The synthesis of sulfonamide derivatives, including those related to the queried compound, has been a subject of significant interest. These studies involve the synthesis of various heterocyclic compounds, highlighting the versatility and potential applications of these derivatives in different scientific fields. For instance, one-pot synthesis methods have been developed to create heterocyclic sulfonamides, demonstrating their potential for efficient and versatile applications (Rozentsveig et al., 2013).

Biological Screening and Molecular Docking Studies

Extensive research has been conducted on the synthesis of sulfonamide derivatives and their biological screening. These compounds, including those with benzodioxane moieties, have been evaluated for their inhibitory activities against various enzymes and bacterial strains. Molecular docking studies have also been carried out to understand the interaction between these inhibitors and target enzymes, providing valuable insights into their potential therapeutic applications (Irshad et al., 2016).

Fluorescent Probe Applications

The fluorescent probe technique has been employed to study compounds structurally related to the queried molecule. This technique has been used for indirect measurements of binding interactions, demonstrating the potential of these compounds in biological and chemical research (Jun et al., 1971).

Development of Reaction-Based Fluorescent Probes

Compounds with structures similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been used in the development of reaction-based fluorescent probes. These probes demonstrate high selectivity and sensitivity, making them suitable for applications in environmental and biological sciences, especially in the detection of thiophenols in water samples (Wang et al., 2012).

Pharmacological Evaluation

Pharmacological evaluation of sulfonamides derivatives, including those based on 1,4-Benzodioxane, has been conducted. These studies focus on understanding the interactions and activities of these compounds against various enzymes, providing insights into their potential therapeutic applications (Irshad, 2018).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-18(2)13(16-4-3-9-23-16)11-17-24(19,20)12-5-6-14-15(10-12)22-8-7-21-14/h3-6,9-10,13,17H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIFRWFGDYBWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.